molecular formula C16H10BrN3O2S B225419 1-[(4-bromo-1-naphthyl)sulfonyl]-1H-1,2,3-benzotriazole

1-[(4-bromo-1-naphthyl)sulfonyl]-1H-1,2,3-benzotriazole

Cat. No. B225419
M. Wt: 388.2 g/mol
InChI Key: RBNJLLVZUMEMDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-bromo-1-naphthyl)sulfonyl]-1H-1,2,3-benzotriazole, also known as BNST, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BNST is a versatile compound that has been used in different studies, including biochemistry, pharmacology, and medicinal chemistry.

Mechanism of Action

The mechanism of action of 1-[(4-bromo-1-naphthyl)sulfonyl]-1H-1,2,3-benzotriazole is not fully understood, but it is believed to involve the formation of a covalent bond with the target molecule. In the case of ROS detection, 1-[(4-bromo-1-naphthyl)sulfonyl]-1H-1,2,3-benzotriazole reacts with the ROS to form a fluorescent product that can be detected using spectroscopic techniques. In the case of cancer treatment, 1-[(4-bromo-1-naphthyl)sulfonyl]-1H-1,2,3-benzotriazole has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
1-[(4-bromo-1-naphthyl)sulfonyl]-1H-1,2,3-benzotriazole has been shown to have various biochemical and physiological effects, depending on the application. In the case of ROS detection, 1-[(4-bromo-1-naphthyl)sulfonyl]-1H-1,2,3-benzotriazole has been shown to be highly selective and sensitive, making it a useful tool for detecting ROS in biological systems. In the case of cancer treatment, 1-[(4-bromo-1-naphthyl)sulfonyl]-1H-1,2,3-benzotriazole has been shown to selectively induce apoptosis in cancer cells while sparing normal cells, making it a promising therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[(4-bromo-1-naphthyl)sulfonyl]-1H-1,2,3-benzotriazole in lab experiments is its versatility and ease of synthesis. Additionally, 1-[(4-bromo-1-naphthyl)sulfonyl]-1H-1,2,3-benzotriazole has been shown to have high selectivity and sensitivity in various applications, making it a useful tool in scientific research. However, one limitation of using 1-[(4-bromo-1-naphthyl)sulfonyl]-1H-1,2,3-benzotriazole is its potential toxicity, which must be carefully evaluated in each application.

Future Directions

There are several future directions for 1-[(4-bromo-1-naphthyl)sulfonyl]-1H-1,2,3-benzotriazole research, including its potential use in developing new cancer therapies and as a tool for studying cellular signaling pathways. Additionally, 1-[(4-bromo-1-naphthyl)sulfonyl]-1H-1,2,3-benzotriazole could be further developed as a fluorescent probe for detecting other reactive species, such as reactive nitrogen species. Further studies are also needed to evaluate the potential toxicity of 1-[(4-bromo-1-naphthyl)sulfonyl]-1H-1,2,3-benzotriazole and to optimize its use in different applications.
In conclusion, 1-[(4-bromo-1-naphthyl)sulfonyl]-1H-1,2,3-benzotriazole is a versatile compound that has gained significant attention in scientific research due to its potential applications in various fields. Its ease of synthesis, selectivity, and sensitivity make it a useful tool in various applications, including biochemistry, pharmacology, and medicinal chemistry. Further studies are needed to fully understand the mechanism of action of 1-[(4-bromo-1-naphthyl)sulfonyl]-1H-1,2,3-benzotriazole and to optimize its use in different applications.

Synthesis Methods

The synthesis of 1-[(4-bromo-1-naphthyl)sulfonyl]-1H-1,2,3-benzotriazole is relatively straightforward and involves the reaction of 4-bromo-1-naphthalenesulfonyl chloride with 1H-1,2,3-benzotriazole in the presence of a base. The reaction takes place in an organic solvent, such as dichloromethane or tetrahydrofuran, and typically requires refluxing for several hours. After the reaction is complete, the product is isolated and purified using standard techniques, such as column chromatography.

Scientific Research Applications

1-[(4-bromo-1-naphthyl)sulfonyl]-1H-1,2,3-benzotriazole has been used in various scientific research applications, including as a fluorescent probe for detecting reactive oxygen species (ROS) and as a potential therapeutic agent for cancer treatment. 1-[(4-bromo-1-naphthyl)sulfonyl]-1H-1,2,3-benzotriazole has also been used as a photoaffinity labeling reagent for identifying protein targets in cells. Additionally, 1-[(4-bromo-1-naphthyl)sulfonyl]-1H-1,2,3-benzotriazole has been studied for its potential use in photodynamic therapy, which involves the use of light to activate a photosensitizer that selectively destroys cancer cells.

properties

Product Name

1-[(4-bromo-1-naphthyl)sulfonyl]-1H-1,2,3-benzotriazole

Molecular Formula

C16H10BrN3O2S

Molecular Weight

388.2 g/mol

IUPAC Name

1-(4-bromonaphthalen-1-yl)sulfonylbenzotriazole

InChI

InChI=1S/C16H10BrN3O2S/c17-13-9-10-16(12-6-2-1-5-11(12)13)23(21,22)20-15-8-4-3-7-14(15)18-19-20/h1-10H

InChI Key

RBNJLLVZUMEMDB-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CC=C2Br)S(=O)(=O)N3C4=CC=CC=C4N=N3

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Br)S(=O)(=O)N3C4=CC=CC=C4N=N3

Origin of Product

United States

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